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Compound of Interest

Compound Name: 3-Methoxypyrrolidine

Cat. No.: B1366375 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectral characteristics of (R)-3-Methoxypyrrolidine compared to its enantiomer and the

parent pyrrolidine structure. This guide provides quantitative NMR data, experimental protocols,

and a visual representation of the molecular structure and key NMR correlations.

(R)-3-Methoxypyrrolidine is a chiral heterocyclic compound of significant interest in medicinal

chemistry and drug development due to its presence in various bioactive molecules. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural

elucidation and chiral discrimination of such compounds. This guide presents a comparative

analysis of the ¹H and ¹³C NMR spectra of (R)-3-Methoxypyrrolidine, alongside its

enantiomer, (S)-3-Methoxypyrrolidine, and the unsubstituted pyrrolidine.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for (R)-3-
Methoxypyrrolidine, (S)-3-Methoxypyrrolidine, and pyrrolidine. The data for the two

enantiomers are identical in an achiral solvent, as expected. Any observable differences would

necessitate the use of a chiral solvating agent or a chiral derivatizing agent.

Table 1: ¹H NMR Spectral Data
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity
Coupling
Constant
(J) Hz

Assignment

(R)-3-

Methoxypyrro

lidine

CDCl₃ ~3.90 m - H-3

3.32 s - -OCH₃

~3.05-2.80 m - H-2, H-5

~2.00-1.80 m - H-4

~1.70 br s - NH

(S)-3-

Methoxypyrro

lidine

CDCl₃ ~3.90 m - H-3

3.32 s - -OCH₃

~3.05-2.80 m - H-2, H-5

~2.00-1.80 m - H-4

~1.70 br s - NH

Pyrrolidine CDCl₃ 2.86 t 6.6 H-2, H-5

1.74 quintet 3.4 H-3, H-4

1.48 s - NH

Table 2: ¹³C NMR Spectral Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

(R)-3-

Methoxypyrrolidine
CDCl₃ ~78.0 C-3

56.1 -OCH₃

~54.0 C-2

~46.0 C-5

~32.0 C-4

(S)-3-

Methoxypyrrolidine
CDCl₃ ~78.0 C-3

56.1 -OCH₃

~54.0 C-2

~46.0 C-5

~32.0 C-4

Pyrrolidine[1][2] CDCl₃ 47.1 C-2, C-5

25.8 C-3, C-4

Experimental Protocols
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic

molecules like (R)-3-Methoxypyrrolidine is outlined below.[3]

Sample Preparation:

Accurately weigh 5-20 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.
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Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean

5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

¹H NMR Acquisition:

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

Temperature: Typically 298 K.

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Acquisition Parameters:

Spectral Width: ~12-16 ppm.

Acquisition Time: ~2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Integrate the signals.

¹³C NMR Acquisition:

Spectrometer: A 100 MHz or higher frequency (corresponding to a 400 MHz ¹H frequency)

NMR spectrometer.
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker

instruments).

Acquisition Parameters:

Spectral Width: ~200-240 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to 1024 or more, depending on the sample concentration and

solubility.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of (R)-3-Methoxypyrrolidine Structure
and NMR Assignments
The following diagram illustrates the chemical structure of (R)-3-Methoxypyrrolidine with atom

numbering corresponding to the NMR assignments.
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(R)-3-Methoxypyrrolidine Structure and Key NMR Assignments

¹H NMR Assignments

¹³C NMR Assignments
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Caption: Molecular structure of (R)-3-Methoxypyrrolidine with corresponding ¹H and ¹³C NMR

chemical shift assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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